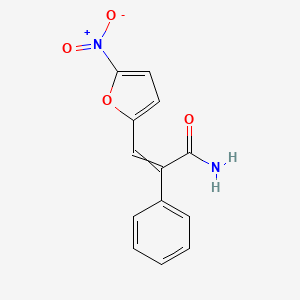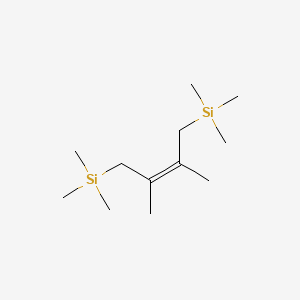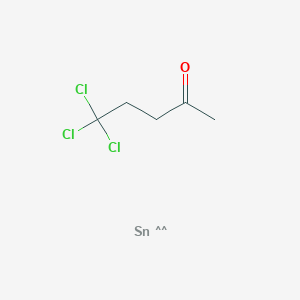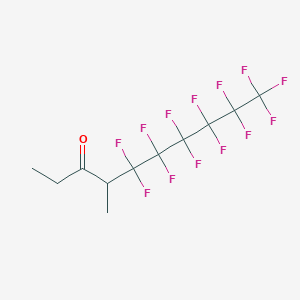![molecular formula C20H32O4 B14642002 [4-(Dodecyloxy)phenoxy]acetic acid CAS No. 55205-50-0](/img/structure/B14642002.png)
[4-(Dodecyloxy)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dodecyloxy)phenoxy]acetic acid: is an organic compound with the molecular formula C20H32O4 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a dodecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dodecyloxy)phenoxy]acetic acid typically involves the reaction of 4-hydroxyphenoxyacetic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Dodecyloxy)phenoxy]acetic acid can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [4-(Dodecyloxy)phenoxy]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and dodecyloxy groups. These interactions can modulate biological pathways, leading to the observed biological effects. For example, derivatives of phenoxyacetic acid have been shown to inhibit the COX-2 enzyme, reducing inflammation .
Comparison with Similar Compounds
Phenoxyacetic Acid: A simpler analog without the dodecyloxy group, used in the synthesis of herbicides and pharmaceuticals.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid backbone but different substituents.
4-Phenoxyphenylacetic Acid: Another derivative with a phenoxy group, used in various chemical syntheses.
Uniqueness:
Properties
CAS No. |
55205-50-0 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-(4-dodecoxyphenoxy)acetic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-23-18-12-14-19(15-13-18)24-17-20(21)22/h12-15H,2-11,16-17H2,1H3,(H,21,22) |
InChI Key |
RQNUGFUIGCOMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


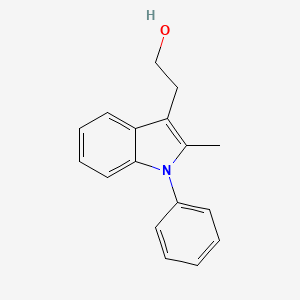
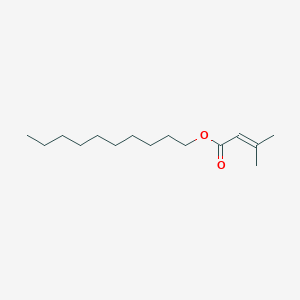
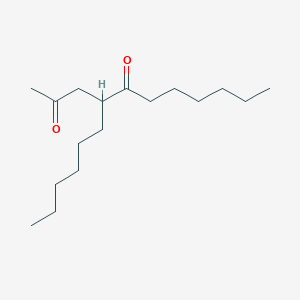
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
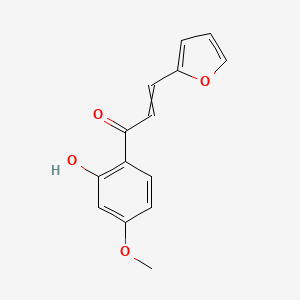
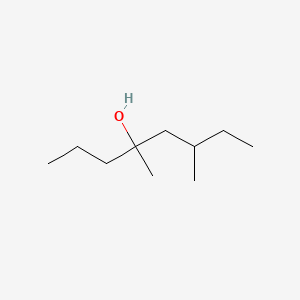
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
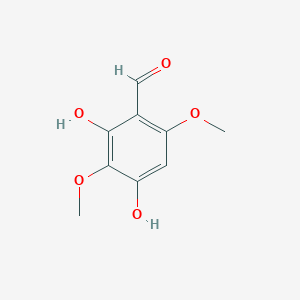
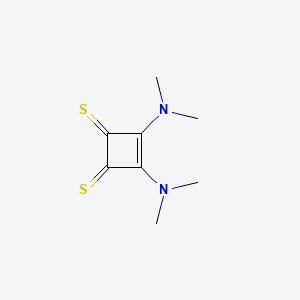
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
